molecular formula C21H15F3N2O4 B11476398 7-(4-hydroxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

7-(4-hydroxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B11476398
M. Wt: 416.3 g/mol
InChI Key: JIHYUEPZGRAYEG-UHFFFAOYSA-N
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Description

7-(4-HYDROXYPHENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound that features a pyrrolopyridine core with various functional groups, including a hydroxyl group, a trifluoromethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-HYDROXYPHENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID can be achieved through a multi-step process involving the formation of the pyrrolopyridine core followed by functional group modifications. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst, a boronic acid or ester, and a halide substrate under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its functional groups that can mimic natural substrates or inhibitors.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for drug development. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a promising candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 7-(4-HYDROXYPHENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the hydroxyl and carboxylic acid groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(TRIFLUOROMETHYL)PYRIDINE: A simpler compound with a trifluoromethyl group attached to a pyridine ring.

    5-OXO-1-(PHENYL)-1H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID: Lacks the hydroxyl and trifluoromethyl groups.

Uniqueness

The presence of both a trifluoromethyl group and a hydroxyl group in 7-(4-HYDROXYPHENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID makes it unique compared to similar compounds. These functional groups contribute to its enhanced binding affinity and metabolic stability, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H15F3N2O4

Molecular Weight

416.3 g/mol

IUPAC Name

7-(4-hydroxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C21H15F3N2O4/c22-21(23,24)12-2-1-3-13(8-12)26-10-16(20(29)30)18-19(26)15(9-17(28)25-18)11-4-6-14(27)7-5-11/h1-8,10,15,27H,9H2,(H,25,28)(H,29,30)

InChI Key

JIHYUEPZGRAYEG-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=CN2C3=CC=CC(=C3)C(F)(F)F)C(=O)O)NC1=O)C4=CC=C(C=C4)O

Origin of Product

United States

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